molecular formula C9H17N3O2 B3102460 9-Azidononanoic acid CAS No. 141779-77-3

9-Azidononanoic acid

Cat. No.: B3102460
CAS No.: 141779-77-3
M. Wt: 199.25 g/mol
InChI Key: CDKGQZWXTZZOCD-UHFFFAOYSA-N
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Description

9-Azidononanoic acid is a chemical compound with the molecular formula C9H17N3O2 and a molecular weight of 199.25 g/mol. This compound has garnered significant attention in scientific research due to its unique structure and versatile applications. It is characterized by the presence of an azido group (-N3) attached to a nonanoic acid chain, making it a valuable reagent in various chemical reactions and biological studies.

Scientific Research Applications

9-Azidononanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce azido groups into molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 9-Azidononanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-azidononanoic acid typically involves the azidation of nonanoic acid derivatives. One common method is the reaction of nonanoic acid with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 9-Azidononanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups, making it a versatile intermediate in organic synthesis.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Sodium Azide (NaN3): Used for azidation reactions.

    Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reduction reactions.

    Copper(I) Catalysts: Used for cycloaddition reactions.

Major Products:

    Aminononanoic Acid: Formed by the reduction of the azido group.

    Triazole Derivatives: Formed by cycloaddition reactions.

Mechanism of Action

The mechanism of action of 9-azidononanoic acid primarily involves the reactivity of the azido group. The azido group can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions. In biological systems, the azido group can be used to label proteins and other biomolecules through click chemistry, facilitating the study of molecular interactions and pathways .

Comparison with Similar Compounds

    9-Azidooctanoic Acid: Similar structure but with one less carbon in the chain.

    10-Azidodecanoic Acid: Similar structure but with one more carbon in the chain.

    Azidoundecanoic Acid: Similar structure but with two more carbons in the chain.

Uniqueness: 9-Azidononanoic acid is unique due to its specific chain length and the presence of the azido group at the ninth position. This specific structure imparts distinct reactivity and properties, making it suitable for specialized applications in chemical synthesis and biological research .

Properties

IUPAC Name

9-azidononanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c10-12-11-8-6-4-2-1-3-5-7-9(13)14/h1-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKGQZWXTZZOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN=[N+]=[N-])CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

9-Bromo-nonanoic acid (3.82 g, 17 mmol) was dissolved in DMF (30 mL) and sodium azide (1.11 g, 17 mmol) was added. The solution was heated to 80° C. and stirred overnight. The reaction was poured onto ice and extracted with DCM (3×200 mL). The combined extracts were washed with water (3×200 mL), brine (200 mL), and dried over MgSO4. The solvent was removed in vacuo to give a clear oil 2.83 g (84% yield);
Quantity
3.82 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Name
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.